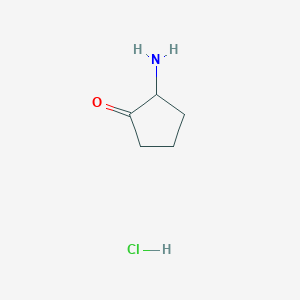
4-Bromo-3,5-dimethylaniline
Übersicht
Beschreibung
4-Bromo-3,5-dimethylaniline is an aromatic compound that is a derivative of aniline, where bromine and methyl groups are substituted on the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of 4-bromoaniline has been explored in several studies. For instance, the synthesis of 2,6-dimethyl-4-bromoaniline was achieved by reacting 2,6-dimethylaniline with liquid bromine, with a controlled reaction temperature, time, and feeding mode, resulting in a yield of 67% . Another study reported the synthesis of 4-bromo-N,N-dimethylaniline through a substitution reaction using N,N-dimethylaniline and bromine in the presence of pyridine, yielding the product at 68% . Additionally, 4-bromo-2,6-dimethyl aniline was obtained from 2,6-dimethylaniline using a hexamethylene tetramine-bromine complex, with a yield of 62.0% .
Molecular Structure Analysis
The molecular structure of 4-bromo-3,5-dimethylaniline and its derivatives has been characterized using various analytical techniques. In the studies mentioned, the structures of the synthesized compounds were confirmed by 1H NMR spectroscopy . These techniques are crucial for verifying the substitution pattern on the benzene ring and the presence of the bromine and methyl groups.
Chemical Reactions Analysis
The synthesized 4-bromoaniline derivatives can undergo further chemical reactions. For example, 4-iodo-2,6-dimethylaniline was obtained from 2,6-dimethylaniline by a reaction with iodine, followed by a diazotization and Sandmeyer reaction to yield 3,5-dimethyl-4-bromoiodobenzene . These reactions demonstrate the reactivity of the bromine substituent and the potential for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3,5-dimethylaniline derivatives are influenced by the presence of the bromine and methyl groups on the aromatic ring. The melting points of the compounds were determined, which is an important physical property for the characterization of solid organic compounds . The infrared (IR) spectroscopy data provided insights into the functional groups present in the molecules . These properties are essential for the identification and application of these compounds in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
4-Bromo-3,5-dimethylaniline and its derivatives are primarily utilized in synthetic chemistry. For example, it is used as an intermediate in the synthesis of various compounds:
Intermediate in Organic Synthesis : Dimethyl-4-bromoiodobenzenes, which include derivatives of 4-bromo-3,5-dimethylaniline, are used as aromatic organic intermediates in various fields. They are utilized in the synthesis of other complex molecules (Li Yu, 2008).
Preparation of Bromoanilines : 4-Bromo-N,N-dimethylaniline has been synthesized from N,N-dimethylaniline and bromine. This process highlights its role as a precursor in the preparation of other bromoanilines (Zhang Xing-chen, 2008).
Photophysical and Chemical Properties
4-Bromo-3,5-dimethylaniline and related compounds have been studied for their unique properties, which are significant in photophysical and chemical applications:
Study of Photophysical Properties : The structure and photophysical properties of compounds like 4-(dimesitylboryl)-3,5-dimethylaniline have been investigated, revealing their potential applications in understanding intermolecular interactions and photophysical behavior (P. Sudhakar et al., 2013).
Electrochemical Studies : The reaction of 4-bromo-N, N-dimethylaniline cation radical has been studied using electron-transfer methods. This research is significant for spectrochemical analysis and understanding the behavior of electrogenerated cation radicals (M. Oyama & T. Higuchi, 2002).
Polymer Synthesis and Modification
4-Bromo-3,5-dimethylaniline is used in the synthesis and modification of polymers, contributing to advancements in material science:
- Polymer Synthesis via Microwave-Assisted Amination : A new route to polytriarylamines involving microwave-assisted amination with compounds like 4-bromoanisole and diethylamine has been reported. This method is noteworthy for reducing polymerization time and has implications for the fabrication of organic electronic devices (I.-Wen Shen et al., 2007).
Biological and Environmental Research
4-Bromo-3,5-dimethylaniline also finds applications in biological and environmental research, although these are less direct applications of the compound itself:
Study of Metabolic Pathways : The metabolism of compounds structurally similar to 4-bromo-3,5-dimethylaniline, like 4-bromo-2,5-dimethoxyphenethylamine, has been studied in rats. This research is relevant for understanding the metabolic pathways of related compounds (T. Kanamori et al., 2002).
Environmental Monitoring : The biodegradation of 2,4-dimethylaniline, a related compound, was examined and monitored by cyclic voltammetry. This research is significant for understanding the environmental impact and degradation pathways of similar compounds (R. Brimecombe et al., 2006).
Wirkmechanismus
Target of Action
4-Bromo-3,5-dimethylaniline is primarily used as an organic synthesis reagent . It doesn’t have a specific biological target but is used in the laboratory research process and chemical pharmaceutical synthesis process .
Mode of Action
It interacts with other compounds in chemical reactions to form new compounds, depending on the specific synthesis process .
Biochemical Pathways
As a reagent in organic synthesis, 4-Bromo-3,5-dimethylaniline can be involved in various biochemical pathways, depending on the specific reactions it’s used in . The affected pathways and their downstream effects would be determined by the particular synthesis process.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, measured as Log Po/w, ranges from 1.98 to 3.42 , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-3,5-dimethylaniline’s action would depend on the specific chemical reactions it’s involved in. As a reagent, its primary role is to contribute to the formation of new compounds in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,5-dimethylaniline can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Also, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
Eigenschaften
IUPAC Name |
4-bromo-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPXDJLNYCSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495578 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethylaniline | |
CAS RN |
59557-90-3 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

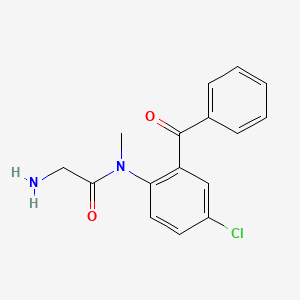
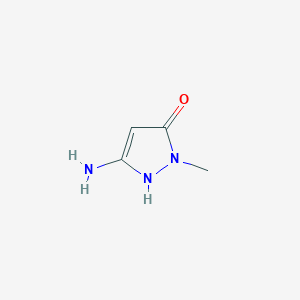

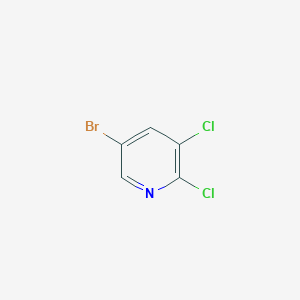

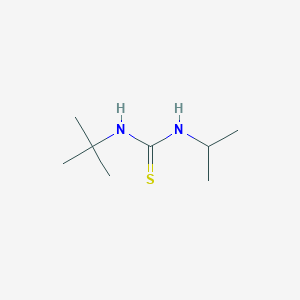
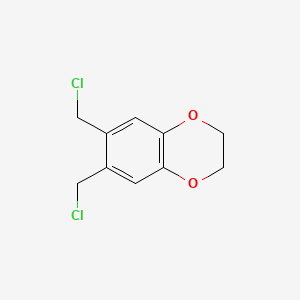
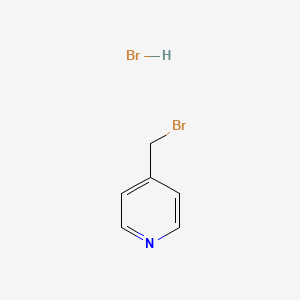
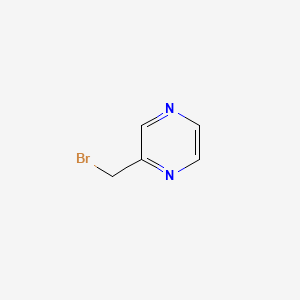

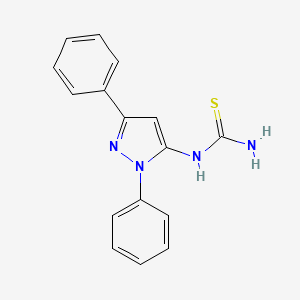

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
